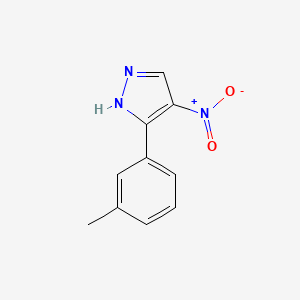

4-Nitro-3-(m-tolyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

5-(3-methylphenyl)-4-nitro-1H-pyrazole |

InChI |

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |

InChI Key |

KJNSSIXSXYWMRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 3 M Tolyl 1h Pyrazole

Established Synthetic Routes to Substituted Pyrazoles

The formation of the pyrazole (B372694) core is a foundational step in heterocyclic synthesis, with several robust methods available to chemists. These routes offer versatility in introducing a wide array of substituents onto the pyrazole ring.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and β-Dicarbonyl Compounds

The most prominent and historically significant method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.gov This approach, first reported by Knorr in 1883, is a simple and rapid way to obtain polysubstituted pyrazoles. nih.gov The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The substitution pattern of the resulting pyrazole is determined by the structure of the starting materials. For the synthesis of a 3-(m-tolyl)-1H-pyrazole precursor, a suitable β-dicarbonyl compound bearing an m-tolyl group would be reacted with hydrazine hydrate. The reaction with unsymmetrical β-dicarbonyl compounds can potentially lead to the formation of two regioisomers. nih.gov However, reaction conditions can be optimized to favor the desired isomer. For instance, using aryl hydrochloride hydrazine in aprotic dipolar solvents has been shown to yield better regioselectivity compared to reactions in polar protic solvents like ethanol. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | β-Dicarbonyl Compound | Resulting Pyrazole |

|---|---|---|

| Hydrazine Hydrate | Acetylacetone | 3,5-Dimethyl-1H-pyrazole |

| Phenylhydrazine | Dibenzoylmethane | 1,3,5-Triphenyl-1H-pyrazole |

Strategies for Regioselective Functionalization of Pyrazole Rings

Achieving specific substitution patterns on the pyrazole ring is crucial for tailoring the properties of the final compound. Regioselective functionalization can be accomplished either by using appropriately substituted precursors during ring synthesis or by direct functionalization of a pre-formed pyrazole ring. chim.it The electronic nature of the pyrazole ring governs the outcome of electrophilic substitution reactions. The ring is considered electron-rich, but the nitrogen atoms exert an electron-withdrawing effect, which can deactivate the ring towards electrophiles compared to other five-membered heterocycles like pyrrole.

Direct electrophilic substitution on an unsubstituted pyrazole ring typically occurs at the C-4 position, as it is the most electron-rich and sterically accessible carbon atom. scribd.com Modern methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for introducing substituents at various positions with high regioselectivity, providing access to a wide range of functionalized pyrazoles in a single step. rsc.org Other strategies involve base-mediated reactions of diazo compounds with pyrylium salts to yield functionalized pyrazole-chalcones through a sequence of nucleophilic addition, ring-opening, and intramolecular cyclization. rsc.org

One-Pot Multicomponent Reactions for Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and environmentally friendly alternatives to traditional stepwise syntheses. ut.ac.ir In MCRs, three or more reactants are combined in a single reaction vessel to form a complex product in a single operation, avoiding the need for isolating intermediates. ut.ac.ir This approach aligns with the principles of green chemistry by saving time, resources, and reducing waste. ut.ac.ir

A common MCR for synthesizing highly functionalized pyrazoles involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. researchgate.netrsc.org These reactions are often facilitated by a catalyst and can be performed in environmentally benign solvents like water. ut.ac.irlongdom.org For example, a facile synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved through a one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aldehydes. ut.ac.ir Such methods provide rapid access to complex pyrazole-containing scaffolds from simple and readily available starting materials. longdom.orgnih.gov

Nitration Strategies for Pyrazole Derivatives

The introduction of a nitro group onto the pyrazole ring is a key step in synthesizing 4-Nitro-3-(m-tolyl)-1H-pyrazole. This is typically achieved through electrophilic nitration, where the regioselectivity is a critical consideration.

Direct Electrophilic Nitration of Pyrazole Scaffolds

Direct nitration is the most common method for introducing a nitro group onto a pyrazole ring. nih.gov The reaction typically involves treating the pyrazole substrate with a nitrating agent, which generates the electrophilic nitronium ion (NO₂⁺). scribd.com The standard nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). scribd.comguidechem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

For the pyrazole ring, electrophilic attack preferentially occurs at the C-4 position. scribd.com This regioselectivity is due to the electronic distribution within the heterocyclic ring. The C-4 position is the most nucleophilic carbon, making it the primary target for the electrophilic nitronium ion. scribd.comnih.gov Alternative nitrating systems, such as nitric acid in trifluoroacetic anhydride (B1165640), have also been successfully used for the nitration of various five-membered heterocycles, including pyrazoles, often affording mononitro derivatives in good yields. semanticscholar.orgresearchgate.net

Table 2: Common Reagents for Electrophilic Nitration of Pyrazoles

| Reagent System | Electrophile | Typical Position of Attack |

|---|---|---|

| HNO₃ / H₂SO₄ | NO₂⁺ | C-4 |

| Fuming HNO₃ / Fuming H₂SO₄ | NO₂⁺ | C-4 |

| Nitric Acid / Trifluoroacetic Anhydride | CF₃COONO₂ | C-4 |

N-Nitropyrazole Reagents in C-H Nitration

An alternative and often milder approach to nitration involves the use of N-nitropyrazole reagents. nih.gov These compounds are prepared by the direct N-H nitration of a pyrazole derivative. acs.org The resulting N-nitropyrazole can then act as a nitronium ion source to nitrate other aromatic or heteroaromatic substrates in a process known as C-H nitration. nih.govnih.gov

This method allows for the nitration of a broad range of compounds under mild conditions, often catalyzed by a Lewis acid such as copper(II) triflate (Cu(OTf)₂). nih.govacs.org A particularly powerful reagent identified for this purpose is 5-methyl-1,3-dinitro-1H-pyrazole. nih.govresearchgate.net This reagent can controllably furnish either mononitrated or dinitrated products by manipulating the reaction conditions. nih.gov The use of N-nitropyrazole reagents represents a versatile and controllable strategy for C-H nitration, expanding the toolkit for synthesizing nitro-substituted aromatic compounds. nih.gov

Regioselective Nitration in the Presence of Existing Substituents

The introduction of a nitro group onto a pyrazole ring is a classic electrophilic aromatic substitution reaction. For a pre-existing 3-(m-tolyl)-1H-pyrazole, the nitration is highly directed to the 4-position of the pyrazole ring. The C4 position is inherently the most electron-rich and thus most susceptible to electrophilic attack. The presence of the m-tolyl group at the C3 position does not typically alter this preference.

The direct nitration of the parent pyrazole ring with a mixture of nitric and sulfuric acids is a well-established method for producing 4-nitropyrazole, sometimes with yields as high as 85% under optimized conditions. guidechem.comnih.gov This high regioselectivity is a key feature of pyrazole chemistry. Alternative methods, such as the rearrangement of N-nitropyrazole in sulfuric acid, also yield the 4-nitro isomer. nih.gov

The choice of nitrating agent can be crucial for achieving desired regioselectivity, especially in complex systems. For instance, in the case of 1-phenylpyrazole (B75819), nitration using nitric acid in acetic anhydride (acetyl nitrate) selectively targets the 4-position of the pyrazole ring, whereas using mixed nitric and sulfuric acids can lead to nitration on the appended phenyl ring. cdnsciencepub.com For the synthesis of this compound, where the N1 position is unsubstituted, direct nitration of 3-(m-tolyl)-1H-pyrazole with a conventional nitrating agent like a nitric acid/sulfuric acid mixture is the most direct approach to functionalize the C4 position.

Introduction of the m-Tolyl Moiety

Attaching the m-tolyl group to the pyrazole scaffold can be accomplished either by building the ring with the group already in place or by adding it to a pre-formed pyrazole core using cross-coupling chemistry.

The most traditional and widely used method for constructing pyrazole rings is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.commdpi.com To obtain a 3-(m-tolyl) substituted pyrazole, one could envision reacting an appropriate 1,3-dicarbonyl compound with m-tolylhydrazine.

However, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to the formation of two different regioisomers, and controlling the outcome is a significant challenge. mdpi.com The reaction conditions and the electronic and steric nature of the substituents on both reactants influence the regioselectivity. nih.gov A more regiochemically controlled approach involves using a 1,3-dicarbonyl compound that already contains the desired m-tolyl group and reacting it with unsubstituted hydrazine hydrate. For example, the condensation of 1-(m-tolyl)butane-1,3-dione with hydrazine would yield 5-methyl-3-(m-tolyl)-1H-pyrazole, unequivocally placing the m-tolyl group at the C3 position.

Table 1: Examples of Pyrazole Synthesis via Condensation Reactions This table is interactive. You can sort and filter the data.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Key Reaction Condition | Product(s) | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, RT | N-aryl-3,5-substituted pyrazoles | orientjchem.org |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | 3-methyl-1-phenyl-1H-pyrazol-5-ol | mdpi.com |

| α,β-Ethylenic ketone | Arylhydrazine | Copper triflate | 1,3,5-Trisubstituted pyrazole | mdpi.comnih.gov |

| 1-(m-tolyl)butane-1,3-dione | Hydrazine hydrate | Acid or base catalysis | 5-methyl-3-(m-tolyl)-1H-pyrazole | General Method |

Modern synthetic organic chemistry offers powerful tools for forming carbon-carbon bonds, among which the Suzuki-Miyaura cross-coupling reaction is prominent. acs.org This palladium-catalyzed reaction provides a versatile method for attaching the m-tolyl group to a pre-formed pyrazole ring. The strategy involves coupling a halogenated pyrazole (e.g., 3-bromo- or 3-iodo-1H-pyrazole) with an organoboron reagent, such as m-tolylboronic acid.

This approach has proven effective for the arylation of various nitrogen-rich heterocycles, including unprotected pyrazoles. nih.govresearchgate.net The reaction is typically carried out using a palladium precatalyst, such as XPhos Pd G2, in the presence of a base like potassium phosphate (K₃PO₄). rsc.orgresearchgate.net The Suzuki-Miyaura reaction is valued for its high functional group tolerance, allowing it to be used on pyrazole substrates that are already functionalized, for instance, with a nitro group. rsc.org This makes it a highly convergent strategy for accessing the target molecule.

Table 2: Suzuki-Miyaura Coupling for Pyrazole Arylation This table is interactive. You can sort and filter the data.

| Pyrazole Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Chloroindazole (unprotected) | Phenylboronic acid | P1 or P2 precatalyst, K₃PO₄ | 3-Phenylindazole | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2, K₂CO₃ | 4-Aryl-3,5-dinitropyrazoles | rsc.org |

| Halogenated aminopyrazoles | Aryl/heteroaryl boronic acids | Pd catalyst | Biaryl or bisheteroaryl pyrazoles | researchgate.net |

| Bromo-benzoylpyrazole | p-Tolylboronic acid | XPhos Pd G2 | Biphenyl-pyrazole derivative | researchgate.net |

Specific Synthetic Pathways Relevant to this compound

Based on the fundamental reactions described, two primary retrosynthetic pathways can be devised for the synthesis of this compound.

Pathway A: Ring Formation followed by Nitration

Pyrazole Synthesis: A 1,3-dicarbonyl compound featuring an m-tolyl group, such as 3-oxo-3-(m-tolyl)propanal, is reacted with hydrazine hydrate in a Paal-Knorr cyclocondensation to form 3-(m-tolyl)-1H-pyrazole.

Nitration: The resulting 3-(m-tolyl)-1H-pyrazole is then subjected to electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The inherent electronic properties of the pyrazole ring direct the substitution to the C4 position, yielding the final product.

Pathway B: Arylation of a Pre-functionalized Pyrazole

Intermediate Preparation: A suitable pyrazole intermediate, such as 3-bromo-4-nitro-1H-pyrazole, is required. This can be prepared from pyrazole through a sequence of halogenation and nitration reactions, with careful control of regiochemistry.

Suzuki-Miyaura Coupling: The 3-bromo-4-nitro-1H-pyrazole intermediate is coupled with m-tolylboronic acid using a palladium catalyst and a suitable base. This step directly installs the m-tolyl group at the C3 position to afford this compound.

In line with the principles of green chemistry, methods such as microwave-assisted synthesis and solvent-free grinding techniques have been developed to improve the efficiency and environmental footprint of pyrazole synthesis. nih.gov

Microwave-Assisted Synthesis: The use of controlled microwave heating can dramatically accelerate reaction rates, often reducing synthesis times from many hours to mere minutes and frequently improving product yields. nih.gov Both the cyclocondensation step to form the pyrazole ring and the Suzuki-Miyaura cross-coupling step are amenable to microwave-assisted protocols. nih.govdergipark.org.tr Microwave-assisted organic synthesis (MAOS) is a well-established technique for the rapid production of heterocyclic libraries. researchgate.netnih.gov

Grinding Techniques: Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent, represents another green chemistry approach. nih.gov This technique minimizes waste and can be applied to various heterocyclic syntheses, including those forming pyrazole-related structures. gsconlinepress.com

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyrazoles This table is interactive. You can sort and filter the data.

| Reaction Type | Conventional Method | Green Method | Advantages of Green Method | Reference(s) |

|---|---|---|---|---|

| Cyclocondensation | Refluxing in solvent for several hours | Microwave irradiation (2-8 min) | Drastic reduction in reaction time, improved yields | nih.govdergipark.org.trgsconlinepress.com |

| Cyclocondensation | Reaction in organic solvent | Grinding reactants in a mortar/pestle | Solvent-free, simple work-up, environmentally friendly | nih.govgsconlinepress.com |

| Multi-step Synthesis | ~2 days processing time | Microwave-assisted protocol (few minutes) | Significant time reduction, improved overall yield | nih.gov |

Oxidative Aromatization and Regioselective Nitration in Dihydropyrazoles

A potential pathway to this compound involves the synthesis of a 3-(m-tolyl)-4,5-dihydropyrazole intermediate, which can then undergo simultaneous oxidative aromatization and regioselective nitration. A notable reagent for this transformation is silica-supported nitric acid (SiO2-HNO3). This reagent has been effectively used for the oxidative aromatization of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles, leading to the corresponding pyrazoles with concurrent nitration. researchgate.net

The reaction proceeds under mild conditions, with SiO2-HNO3 acting as both an oxidizing and a nitrating agent. researchgate.net This one-pot approach is advantageous due to its simplicity and the use of a cheap, eco-friendly, and readily prepared reagent. researchgate.net For the synthesis of this compound, a plausible route would first involve the condensation of m-tolyl-chalcone with hydrazine to form the corresponding dihydropyrazole. Subsequent treatment with SiO2-HNO3 would then yield the target molecule.

Table 1: Oxidative Aromatization and Nitration of Dihydropyrazoles

| Precursor | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(m-tolyl)-4,5-dihydropyrazole | SiO2-HNO3 | Dichloromethane, Room Temperature | This compound | Not Reported |

Reactions involving Michael Adducts and Hydrazine Hydrate

The formation of the pyrazole ring can also be achieved through the reaction of Michael adducts with hydrazine hydrate. A relevant strategy for synthesizing 3-substituted pyrazoles involves the 1,3-dipolar cycloaddition of tosylhydrazones with nitroalkenes. This method allows for the regioselective synthesis of 3,4-diaryl-1H-pyrazoles under mild conditions.

In a hypothetical synthesis of the target compound, a tosylhydrazone derived from m-tolualdehyde could react with a suitable nitroalkene in a [3+2] cycloaddition to furnish a 3-(m-tolyl)pyrazole derivative. The subsequent step would be the regioselective nitration at the 4-position of the pyrazole ring. The choice of nitrating agent and reaction conditions is crucial to ensure the nitro group is introduced at the desired position.

Synthesis from Polyhalogenated Nitrobutadienes to 4-Nitropyrazoles

Polyhalogenated nitrobutadienes are versatile building blocks for the synthesis of highly substituted 4-nitropyrazoles. These compounds can react with bifunctional nucleophiles like hydrazines to form the pyrazole ring system with a nitro group already in place.

For instance, the condensation of 1-amino-1-(1H-benzo[d] researchgate.netbeilstein-journals.orgresearchgate.nettriazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes with methylhydrazine has been shown to produce persubstituted 4-nitropyrazoles in good yields (60-85%). researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound by employing a suitable polyhalogenated nitrobutadiene precursor and m-tolylhydrazine. The reaction likely proceeds through a series of addition, elimination, and cyclization steps.

Utilization of Activated Enol Ethers in Pyrazole Synthesis

Activated enol ethers serve as three-carbon synthons in the synthesis of various heterocycles, including pyrazoles. The reaction of an activated enol ether with hydrazine hydrate can lead to the formation of a 3,4-disubstituted pyrazole. Electron-withdrawing groups such as ester, cyano, acetyl, or nitro moieties activate the enol ether for nucleophilic attack. beilstein-journals.org

To apply this methodology for the synthesis of this compound, one could envision a two-step process. First, an appropriately substituted activated enol ether would react with hydrazine to form a 3-(m-tolyl)-1H-pyrazole. The subsequent step would involve the nitration of this intermediate at the 4-position. The success of this route would depend on the availability of the required activated enol ether precursor containing the m-tolyl group.

Table 2: Synthesis of Pyrazoles using Activated Enol Ethers

| Activated Enol Ether | Hydrazine | Conditions | Product |

|---|---|---|---|

| Diethyl ethoxymethylenemalonate | Hydrazine hydrate | Room Temperature, 10 min | Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic procedure to maximize the yield and purity of the desired product. For the synthesis of 4-nitropyrazoles, particularly through the nitration of a pyrazole precursor, several factors must be considered.

The choice of the nitrating agent is paramount. A mixture of fuming nitric acid and fuming sulfuric acid is often employed for the nitration of pyrazoles. The ratio of these acids, the reaction temperature, and the reaction time are key parameters that need to be optimized. For the nitration of 3-arylpyrazoles, controlling the regioselectivity is crucial to favor the formation of the 4-nitro isomer over other potential isomers. The electronic nature of the substituent on the pyrazole ring can influence the position of nitration.

Flow chemistry has emerged as a safer and more efficient alternative to traditional batch processes for nitration reactions. Continuous flow systems allow for better control of reaction parameters, such as temperature and residence time, which can lead to improved yields and safety, especially for highly exothermic nitration reactions. semanticscholar.org

Table 3: Optimization of Nitration of Pyrazole

| Nitrating Agent | Catalyst/Solvent | Temperature | Time | Yield of 4-Nitropyrazole |

|---|---|---|---|---|

| Fuming HNO3 / Fuming H2SO4 | - | 50 °C | 1.5 h | 85% |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nitro 3 M Tolyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous characterization of 4-Nitro-3-(m-tolyl)-1H-pyrazole. Analysis of the chemical shifts, coupling constants, and signal integrations in both proton and carbon spectra allows for a detailed mapping of the molecular structure.

Proton NMR (¹H NMR) for Positional Assignment and Tautomerism Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrazole (B372694) ring proton, the tolyl group protons, and the pyrazole N-H proton. The precise chemical shifts are sensitive to the solvent, concentration, and temperature, which can influence the tautomeric equilibrium.

Positional Assignment:

Pyrazole H-5 Proton: A single proton signal, typically a singlet, is expected for the proton at the C-5 position of the pyrazole ring. Its chemical shift would appear downfield due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitro group.

Tolyl Group Protons: The m-tolyl group will present a characteristic set of signals in the aromatic region of the spectrum. This includes a singlet for the methyl group protons (typically around 2.4 ppm) and a complex multiplet pattern for the four aromatic protons on the tolyl ring.

N-H Proton: The N-H proton of the pyrazole ring gives rise to a broad singlet, the chemical shift of which is highly variable and dependent on the solvent and temperature due to hydrogen bonding and chemical exchange. In some cases, this signal can be difficult to observe.

Tautomerism Studies: this compound can exist in two tautomeric forms: this compound and 4-nitro-5-(m-tolyl)-1H-pyrazole. The position of the N-H proton determines the specific tautomer. In solution, a rapid equilibrium between these two forms may exist. The rate of this exchange process on the NMR timescale will dictate the appearance of the spectrum. If the exchange is slow, separate signals for each tautomer might be observed. However, if the exchange is fast, the spectrum will show averaged signals for the two forms. The study of tautomerism in pyrazoles is a well-established field, with NMR being a primary investigative tool. researchgate.netnih.govnih.gov The presence of a single set of pyrazole proton signals often suggests that one tautomer is significantly more stable than the other, or that the exchange between tautomers is rapid on the NMR timescale. researchgate.net

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H (pyrazole) | > 10.0 | Broad Singlet | Chemical shift is highly variable and dependent on solvent and concentration. |

| H-5 (pyrazole) | ~8.0 - 8.5 | Singlet | Position is sensitive to the electron-withdrawing nitro group. |

| Aromatic H (tolyl) | ~7.0 - 7.5 | Multiplet | Four protons on the meta-substituted tolyl ring. |

| CH₃ (tolyl) | ~2.4 | Singlet | Methyl group protons of the tolyl substituent. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Carbon Framework Analysis:

Pyrazole Carbons: The C-3, C-4, and C-5 carbons of the pyrazole ring will have distinct chemical shifts. The C-4 carbon, being directly attached to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a lower field. The chemical shifts of C-3 and C-5 will be influenced by the tolyl substituent and the tautomeric form of the ring. Studies on C-nitropyrazoles have shown that the carbon atom bearing the nitro group has a characteristic downfield shift. researchgate.net

Tolyl Carbons: The m-tolyl group will show six signals in the ¹³C NMR spectrum: one for the methyl carbon and five for the aromatic carbons (four CH and one quaternary). The chemical shifts of these carbons will be consistent with a meta-substituted benzene (B151609) ring.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-3 (pyrazole) | ~145 - 155 | Attached to the tolyl group. |

| C-4 (pyrazole) | ~125 - 135 | Attached to the nitro group, expected to be downfield. |

| C-5 (pyrazole) | ~130 - 140 | Adjacent to the N-H group. |

| Aromatic C (tolyl) | ~120 - 140 | Multiple signals for the six carbons of the tolyl ring. |

| CH₃ (tolyl) | ~20 - 22 | Methyl carbon of the tolyl group. |

Advanced NMR Techniques for Stereochemical and Tautomeric Characterization (e.g., NOE, Low-Temperature NMR)

Advanced NMR techniques are crucial for the definitive structural elucidation of complex molecules and for studying dynamic processes.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can be used to establish through-space proximities between protons. For this compound, an NOE correlation between the pyrazole N-H proton and the ortho-protons of the tolyl ring would provide evidence for the relative orientation of the two ring systems. This can help in confirming the connectivity and conformation of the molecule. The measurement of interproton distances using NOE is a powerful tool for conformational analysis. nih.gov

Low-Temperature NMR: By recording NMR spectra at low temperatures, it is possible to slow down dynamic processes such as tautomerism or conformational exchange. If this compound exists as a mixture of rapidly interconverting tautomers at room temperature, cooling the sample may resolve the averaged signals into distinct sets of peaks for each tautomer. This technique has been successfully applied to study conformational equilibria in other heterocyclic systems. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint and is particularly useful for identifying characteristic functional groups. mdpi.com

Vibrational Analysis of Nitro and Aromatic Moieties

The IR and Raman spectra of this compound will be dominated by vibrations associated with the nitro group and the aromatic rings.

Nitro Group Vibrations: The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. These bands are often intense in the IR spectrum and serve as a clear indicator of the presence of the nitro functionality.

Aromatic Moieties Vibrations: Both the pyrazole and tolyl rings will give rise to a series of bands in the spectrum. These include:

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C and C=N stretching: Ring stretching vibrations for the pyrazole and benzene rings occur in the 1400-1600 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations appear in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic rings.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H stretching | 3100 - 3500 | Broad band, indicative of hydrogen bonding. |

| Aromatic C-H stretching | 3000 - 3100 | Sharp bands. |

| Asymmetric NO₂ stretching | 1500 - 1560 | Strong intensity in IR. |

| Symmetric NO₂ stretching | 1300 - 1370 | Strong intensity in IR. |

| Aromatic C=C/C=N stretching | 1400 - 1600 | Multiple bands of variable intensity. |

Detection of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is also a sensitive probe for intermolecular interactions, such as hydrogen bonding. The N-H group of the pyrazole ring can act as a hydrogen bond donor, and the nitro group can act as a hydrogen bond acceptor.

Hydrogen Bonding: The presence of intermolecular hydrogen bonding is typically evidenced by a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network in the solid state or in solution.

By combining the data from these various spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a clear picture of its atomic connectivity, electronic structure, and dynamic behavior.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No specific mass spectrometry or high-resolution mass spectrometry data has been published for this compound. This type of analysis is crucial for confirming the molecular weight and elemental composition of a synthesized compound. For related compounds like 3-nitropyrazole, the NIST WebBook displays a mass spectrum showing its molecular ion peak, which confirms its structure. nist.govnih.gov However, such data is absent for the m-tolyl substituted variant.

X-ray Crystallography

A definitive structural elucidation using X-ray crystallography requires growing a suitable single crystal of the compound. The subsequent diffraction experiment provides precise atomic coordinates, bond lengths, and bond angles, confirming the molecular structure unequivocally.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. Therefore, critical data such as unit cell dimensions, space group, and atomic coordinates are not available. For comparison, detailed crystal data has been published for other pyrazole derivatives like (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone and 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, showcasing the power of this technique. nih.govunivie.ac.at

Analysis of Crystal Packing and Solid-State Conformations

Without a solved crystal structure, an analysis of the crystal packing and the conformation adopted by the molecule in the solid state is impossible. Such an analysis would reveal how the molecules arrange themselves in the crystal lattice, which is influenced by intermolecular forces.

Elucidation of Intermolecular Hydrogen Bonding Networks and Other Non-Covalent Interactions (e.g., C-H...π, π-π stacking, O...O contacts)

The study of non-covalent interactions is fundamental to understanding the supramolecular chemistry of a compound. While research on other heterocyclic compounds demonstrates the presence of interactions like N-H···O hydrogen bonding and π–π stacking, no such analysis can be performed for this compound due to the absence of crystallographic data. nih.govnih.gov

Computational and Theoretical Investigations of 4 Nitro 3 M Tolyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 4-Nitro-3-(m-tolyl)-1H-pyrazole, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a deep understanding of molecular properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted pyrazoles, a key structural parameter is the dihedral angle between the pyrazole (B372694) ring and the attached aryl (in this case, m-tolyl) ring.

In a related compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, X-ray crystallography revealed that the benzene (B151609) ring is twisted with respect to the pyrazole ring by a dihedral angle of 31.38°. researchgate.net The nitro group, however, remains nearly coplanar with the benzene ring to which it is attached. researchgate.net For this compound, a similar non-planar conformation is expected between the pyrazole and m-tolyl rings due to steric hindrance. The nitro group at the 4-position of the pyrazole ring would likely influence the planarity and electronic distribution of the heterocyclic ring. DFT calculations for various pyrazole derivatives have shown excellent agreement between theoretically optimized geometries and experimental data obtained from X-ray diffraction. nih.govnih.gov

Table 1: Representative Calculated Bond Lengths (Å) in Substituted Pyrazole Derivatives

| Bond | Typical Calculated Length (Å) | Reference Compound(s) |

| C3–N7 (C=N) | 1.298 - 1.300 | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone |

| C-N (Thione) | 1.654 | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov |

| N-N (Pyrazole) | ~1.35 - 1.38 | General Pyrazole Derivatives |

| C-NO₂ | ~1.45 - 1.48 | General Nitroaromatic Compounds |

Note: Data is derived from computational studies on analogous structures. The specific values for this compound may vary.

The electronic properties of a molecule are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and polarizability. nih.govirjweb.com

A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of electronic excitation. nih.govirjweb.com In nitropyrazole derivatives, the HOMO is typically localized over the pyrazole and phenyl rings, while the LUMO is often centered on the nitro group and the pyrazole ring, indicating that this region is the primary electron acceptor. This distribution facilitates intramolecular charge transfer from the phenyl/tolyl group towards the nitro-substituted pyrazole ring.

Computational studies on N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives using the B3LYP/6-31G(d,p) level of theory have been performed to analyze their electronic structure. asianpubs.org For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, resulting in a relatively small energy gap and indicating a molecule with high electron affinity and reactivity.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. irjweb.com |

Molecular Electrostatic Potential (MEP) maps are also used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. For nitropyrazoles, the MEP analysis typically shows negative potential (red/yellow regions) around the oxygen atoms of the nitro group, identifying them as sites for electrophilic attack, while positive potential (blue regions) is often found around the N-H proton of the pyrazole ring.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. derpharmachemica.com To improve accuracy, calculated harmonic frequencies are often scaled by a factor (e.g., 0.96) to account for anharmonicity and other systematic errors. derpharmachemica.com

For this compound, key vibrational modes would include:

NO₂ Group Vibrations : The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. scirp.org

Pyrazole Ring Vibrations : C=N, N-N, and C-N stretching modes within the pyrazole ring are expected in the 1400-1600 cm⁻¹ range.

Aromatic C-H and C=C Vibrations : Stretching vibrations for the aromatic C-H bonds of the tolyl group typically appear above 3000 cm⁻¹, while C=C stretching modes are found between 1450 and 1600 cm⁻¹.

CH₃ Group Vibrations : Asymmetric and symmetric deformations of the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹.

Studies on similar molecules like (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole have shown a high correlation between experimental FT-IR data and scaled vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method. derpharmachemica.com

Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3050 - 3150 |

| NO₂ Asymmetric Stretch | 1500 - 1560 | 1510 - 1570 |

| C=N / C=C Stretch (Ring) | 1450 - 1600 | 1460 - 1610 |

| NO₂ Symmetric Stretch | 1300 - 1370 | 1310 - 1380 |

Note: Values are based on data from nitroaromatic and pyrazole compounds. derpharmachemica.comscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nih.gov DFT, combined with methods like Gauge-Including Atomic Orbital (GIAO), can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov

For this compound, predictions would focus on:

¹H NMR : The chemical shift of the proton at the C5 position of the pyrazole ring is expected to be significantly influenced by the electronic effects of the nitro group. Protons on the m-tolyl ring would appear in the aromatic region (typically 7.0-8.0 ppm), with their exact shifts determined by their position relative to the methyl group and the pyrazole ring. The methyl group protons would likely appear as a singlet around 2.3-2.5 ppm.

¹³C NMR : The carbon atom C4, bonded to the nitro group, is expected to be significantly deshielded, resulting in a downfield chemical shift. The carbons of the pyrazole ring (C3 and C5) would also have characteristic shifts.

Computational studies on substituted pyrazoles have demonstrated that DFT methods can predict chemical shifts with high accuracy, often with root mean square errors (RMSE) of less than 0.3 ppm for ¹H and a few ppm for ¹³C when compared to experimental data. researchgate.net

Table 4: General Predicted ¹³C NMR Chemical Shifts (ppm) for Nitropyrazole Structures

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C3 (attached to tolyl) | 145 - 155 |

| C4 (attached to NO₂) | 120 - 135 |

| C5 | 130 - 140 |

Note: Ranges are generalized from data on various C-nitropyrazoles and are relative to TMS.

Studies on Aromaticity and Electron Delocalization

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While the tolyl group is clearly aromatic, the five-membered pyrazole ring also exhibits aromatic character.

Several computational indices are used to quantify the degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index that evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic character. nih.govmdpi.com For pyrazole and its derivatives, the HOMA index is typically less than that of benzene but still indicates significant aromatic character. The introduction of a nitro group can slightly decrease the HOMA value by altering the bond lengths within the ring.

Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)). nih.gov A negative NICS value is indicative of a diatropic ring current and thus aromaticity.

FLU (Aromatic Fluctuation Index) : This is an electronic index that measures the fluctuation of electron delocalization between adjacent atoms in a ring. Lower FLU values correspond to higher aromaticity. researchgate.net

For the pyrazole ring in this compound, these indices would collectively be expected to confirm a moderate level of aromaticity, influenced by the electronic push-pull effects of the tolyl and nitro substituents.

Impact of Nitro and m-Tolyl Substituents on Ring Aromaticity

The aromaticity of the pyrazole ring in this compound is significantly influenced by the electronic properties of its substituents. The pyrazole ring is inherently aromatic, possessing six delocalized π-electrons. ijraset.com However, the introduction of the strongly electron-withdrawing nitro (NO₂) group at the C4 position and the m-tolyl group at the C3 position modulates this aromatic character.

Computational studies on substituted azoles have shown that the aromaticity of the ring is sensitive to the electronic nature of the substituents. researchgate.net Electron-withdrawing groups, such as the nitro group, can decrease the electron density within the heterocyclic ring. This reduction in electron density can, in some cases, lead to a decrease in aromaticity. Conversely, the m-tolyl group, which consists of a methyl group on a phenyl ring, is generally considered to be weakly electron-donating through its inductive effect (+I). This effect can slightly increase the electron density of the pyrazole ring.

The net effect on the aromaticity of this compound is a result of the interplay between these two opposing electronic influences. The powerful electron-withdrawing nature of the nitro group is expected to have a more dominant effect on the pyrazole ring's electronic structure compared to the weaker effect of the m-tolyl group. Theoretical calculations using aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Para-Delocalization Index (PDI), are employed to quantify these substituent-induced changes in aromaticity. For instance, N-substitution on pyrazoles has been shown to decrease aromaticity as the electron-withdrawing character of the substituent increases. researchgate.net A similar trend is expected for C-substitution patterns.

| Compound | Substituent at C3 | Substituent at C4 | Expected HOMA Value (Relative) | Expected NICS(1) Value (Relative) |

|---|---|---|---|---|

| 1H-Pyrazole | -H | -H | High | Highly Negative |

| 3-(m-tolyl)-1H-pyrazole | -m-tolyl (+I) | -H | Slightly Higher | Slightly More Negative |

| 4-Nitro-1H-pyrazole | -H | -NO₂ (-I, -M) | Lower | Less Negative |

| This compound | -m-tolyl (+I) | -NO₂ (-I, -M) | Lower than Pyrazole | Less Negative than Pyrazole |

Tautomerism and Prototropy in this compound

Investigation of Annular Tautomerism (1H- vs. 2H-pyrazoles)

N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions exhibit annular prototropic tautomerism. mdpi.com This phenomenon involves the migration of the proton between the two adjacent ring nitrogen atoms (N1 and N2). For this compound, this results in a dynamic equilibrium between two distinct tautomeric forms.

The first tautomer is This compound , where the mobile proton is on the nitrogen atom adjacent to the unsubstituted C5 carbon (N1). The second tautomer is 4-Nitro-5-(m-tolyl)-1H-pyrazole , where the proton has migrated to the nitrogen atom adjacent to the C3 carbon (N2), which is now numbered N1 in this tautomeric form. This rapid interconversion means that in solution, the compound can exist as a mixture of these two forms. nih.gov The position of this equilibrium is highly dependent on several factors, including the electronic nature of the substituents, the solvent, and the physical state (solution vs. solid). nih.govnih.govresearchgate.net Theoretical and experimental studies, such as NMR spectroscopy and X-ray crystallography, are crucial for elucidating the predominant tautomeric structure. researchgate.netfu-berlin.de

Theoretical Prediction of Tautomeric Stability and Equilibrium Constants

Computational chemistry provides powerful tools to predict the relative stability of pyrazole tautomers and thus the position of the tautomeric equilibrium. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can determine the ground-state energies of each tautomer. nih.gov The energy difference (ΔE or ΔG) between the tautomers allows for the prediction of the equilibrium constant (KT).

The stability of pyrazole tautomers is strongly influenced by the electronic properties of the substituents at the C3 and C5 positions. researchgate.net A general principle observed in numerous studies is that electron-donating groups (EDGs) tend to stabilize the tautomer where they are located at the C3 position, while electron-withdrawing groups (EWGs) favor the tautomer where they are at the C5 position. nih.govresearchgate.net

In the case of this compound, the m-tolyl group is a weak EDG, while the nitro group is a strong EWG. Applying this principle:

Tautomer 1 (this compound): Has an EDG at C3.

Tautomer 2 (4-Nitro-5-(m-tolyl)-1H-pyrazole): Has an EDG at C5.

Studies on pyrazoles with both EDGs and EWGs have shown that the EWG's preference for the C5 position often dictates the equilibrium. For example, in pyrazoles containing both a nitro group and an ester group, the tautomer with the nitro group at C3 and the ester at C5 was found to be less stable than the one with the ester at C3 and the nitro group at C5. nih.gov Based on these established trends, theoretical calculations would likely predict that the 4-Nitro-5-(m-tolyl)-1H-pyrazole tautomer is the more stable form, as this places the electron-donating tolyl group at the C5 position, adjacent to the pyrrole-like NH group, and away from the pyridine-like nitrogen.

| Tautomer | Relative Energy (ΔE) | Predicted Population at Equilibrium | Predicted Equilibrium Constant (KT) |

|---|---|---|---|

| This compound | > 0 kcal/mol | Minor | KT = [5-tolyl]/[3-tolyl] > 1 |

| 4-Nitro-5-(m-tolyl)-1H-pyrazole | 0 kcal/mol (Reference) | Major |

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of substituted pyrazoles is not static and can be significantly influenced by the surrounding solvent environment. fu-berlin.de Solvents can alter the relative stability of tautomers by preferentially solvating one form over the other, thereby shifting the equilibrium. mdpi.com The effect of the solvent is often evaluated computationally using models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net

Furthermore, solvents capable of hydrogen bonding (protic solvents) can interact directly with the pyrazole's N-H group (as a donor) and the pyridine-like nitrogen (as an acceptor). nih.gov These specific interactions can stabilize or destabilize a particular tautomer. For instance, in many heterocyclic systems, an increase in solvent polarity enhances the electron-accepting properties of a nitro group, which could further influence tautomeric preference. mdpi.com While nonpolar solvents may favor the tautomer that is more stable in the gas phase, polar protic or aprotic solvents can potentially shift the equilibrium or, in some cases, even reverse the preference. nih.govrsc.org

Analysis of Substituent Effects on Pyrazole Reactivity and Acidity/Basicity

The chemical behavior of the this compound molecule, including its reactivity in chemical reactions and its properties as an acid or a base, is governed by the electronic effects of the nitro and m-tolyl substituents. nih.govencyclopedia.pub These groups modify the electron density at different positions of the pyrazole ring, influencing its susceptibility to electrophilic or nucleophilic attack and affecting the pKa values of the ring nitrogens. researchgate.netencyclopedia.pub

Inductive and Resonance Effects of Nitro and m-Tolyl Groups

Nitro Group (-NO₂):

Inductive Effect (-I): The nitro group is highly electronegative and exerts a powerful electron-withdrawing inductive effect. It pulls electron density away from the pyrazole ring through the sigma bond framework, deactivating the entire ring. quora.com

Resonance Effect (-M): The nitro group also has a strong electron-withdrawing resonance effect. It can delocalize the π-electrons of the ring onto its own oxygen atoms, which further decreases the electron density on the pyrazole ring, particularly at the positions ortho and para to its point of attachment. quora.com

The combined -I and -M effects make the nitro group a strong deactivating group. This significantly reduces the ring's nucleophilicity, making it less reactive towards electrophilic substitution. Concurrently, the withdrawal of electron density increases the acidity of the N-H proton, making it easier to deprotonate. nih.govencyclopedia.pub

m-Tolyl Group (-C₆H₄-CH₃):

Inductive Effect (+I): The alkyl (methyl) portion of the tolyl group has a weak electron-donating inductive effect, which pushes a small amount of electron density into the phenyl ring and subsequently into the pyrazole ring.

Resonance Effect (+M): The phenyl ring can participate in resonance with the pyrazole ring. The methyl group on the phenyl ring is weakly activating, enhancing this effect slightly compared to an unsubstituted phenyl group.

The net effect of the m-tolyl group is weakly electron-donating. However, this effect is substantially overshadowed by the powerful electron-withdrawing nature of the nitro group. The primary consequence of the substituents is a significant polarization of the pyrazole ring. The decreased electron density makes the ring more susceptible to nucleophilic attack than the parent pyrazole, while the increased acidity of the N-H proton facilitates anion formation. encyclopedia.pub

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density | Impact on N-H Acidity | Impact on Ring Basicity |

|---|---|---|---|---|---|

| 4-Nitro (-NO₂) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Decreases | Strongly Increases | Strongly Decreases |

| 3-(m-tolyl) | Weakly Donating (+I) | Donating (+M) | Weakly Increases | Weakly Decreases | Weakly Increases |

| Net Effect on Compound | Dominated by Nitro Group | Significantly Decreased | Significantly Increased | Significantly Decreased |

Influence on Proton Transfer Processes

Proton transfer is a fundamental process in the chemistry of pyrazole derivatives, influencing their tautomeric equilibria and reactivity. Computational studies on substituted pyrazoles have provided significant insights into the energetic barriers associated with these processes. The presence of substituents on the pyrazole ring, such as the nitro and m-tolyl groups in this compound, can modulate the activation energy required for both intramolecular and intermolecular proton transfer.

Theoretical investigations, often employing Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), have shown that the nature of the substituent plays a crucial role. Electron-withdrawing groups, such as the nitro group at the 4-position, and aryl groups at the 3-position, can influence the stability of the different tautomers and the transition states involved in proton transfer. For 3(5)-substituted pyrazoles, it has been observed that electron-withdrawing groups tend to stabilize the 5-substituted tautomer. nih.gov

The activation energies for single proton transfer (intramolecular) in pyrazole derivatives are generally high. In contrast, double proton transfer, which can occur in pyrazole dimers, typically has a significantly lower activation energy. The electronic characteristics of the substituents affect the strength of the hydrogen bonds within these dimers. Studies on 3-substituted pyrazoles have indicated that electron-withdrawing groups can lead to the formation of stronger dimers.

Table 1: Typical Activation Energies for Proton Transfer in Substituted Pyrazoles

| Proton Transfer Mechanism | Typical Activation Energy Range (kcal/mol) |

|---|---|

| Single Proton Transfer (Intramolecular) | 45 - 55 |

This data is based on computational studies of various substituted pyrazoles and serves as an illustrative range.

Reactivity Indices and Fukui Functions for Electrophilic and Nucleophilic Sites

Conceptual Density Functional Theory (DFT) provides powerful tools for analyzing and predicting chemical reactivity. Reactivity indices, such as chemical potential, hardness, and the Fukui function, are instrumental in identifying the most reactive sites within a molecule for electrophilic and nucleophilic attack.

The Fukui function, in particular, is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of sites susceptible to attack:

Nucleophilic attack is favored at sites with a high value of the Fukui function f+, which corresponds to the addition of an electron.

Electrophilic attack is favored at sites with a high value of the Fukui function f-, corresponding to the removal of an electron.

Computational studies on nitroaromatic compounds have shown that the nitro group itself contains electrophilic centers, particularly the nitrogen atom. mdpi.com Conversely, the oxygen atoms of the nitro group are typically nucleophilic. The presence of the nitro group also tends to decrease the electron density on the pyrazole ring, making the ring carbons more susceptible to nucleophilic attack. The m-tolyl group, with its electron-donating methyl substituent on the phenyl ring, will have a more subtle effect on the pyrazole core.

While specific Fukui function values for this compound require dedicated computational analysis, a qualitative prediction of the reactive sites can be made based on the known properties of the functional groups. The table below outlines the expected electrophilic and nucleophilic centers in the molecule.

Table 2: Predicted Electrophilic and Nucleophilic Sites in this compound

| Site Type | Predicted Location(s) | Rationale |

|---|---|---|

| Electrophilic | Nitrogen atom of the nitro group | Strong electron-withdrawing nature of the nitro group. |

| Carbon atoms of the pyrazole ring | Influence of the adjacent electron-withdrawing nitro group. | |

| Nucleophilic | Oxygen atoms of the nitro group | High electronegativity and lone pairs of electrons. |

This table represents a qualitative prediction based on the general principles of chemical reactivity and the known effects of the substituents.

Reactivity and Mechanistic Studies of 4 Nitro 3 M Tolyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In the case of pyrazoles, which are considered electron-rich heterocycles, these reactions are generally facile. researchgate.net However, the presence of substituents on the pyrazole ring significantly influences the rate and regioselectivity of the reaction.

Regioselectivity of Nitration and Other Electrophilic Attacks

The pyrazole ring has multiple positions available for functionalization, namely the C3, C4, C5, and N1 positions. researchgate.net The introduction of a nitro group onto the pyrazole ring is a classic example of electrophilic aromatic substitution. researchgate.net The regioselectivity of this and other electrophilic attacks is a critical aspect of its chemistry. Studies have shown that the nitration of pyrazole itself can lead to various isomers, with the specific outcome often dependent on the reaction conditions.

The presence of existing substituents on the pyrazole ring plays a crucial role in directing incoming electrophiles. For instance, the stepwise nitration of 3,5-dimethyl-1H-pyrazole has been reported to yield 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, demonstrating that the C4 position is susceptible to nitration. researchgate.net

Directing Effects of Nitro and m-Tolyl Substituents

The substituents on the 4-Nitro-3-(m-tolyl)-1H-pyrazole molecule have distinct directing effects on subsequent electrophilic aromatic substitution reactions.

The nitro group at the C4 position is a strong deactivating group due to its electron-withdrawing nature. youtube.com This deactivation is a result of both inductive effects and resonance, which pull electron density out of the pyrazole ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com In general, nitro groups are meta-directors in electrophilic aromatic substitution. youtube.com This means that they direct incoming electrophiles to the positions meta to them. In the context of the pyrazole ring, this would influence the position of any further substitution.

The m-tolyl group at the C3 position is an activating group. The methyl group on the tolyl ring is electron-donating, which increases the electron density of the phenyl ring and makes it more susceptible to electrophilic attack. As an ortho, para-director, the m-tolyl group would direct incoming electrophiles primarily to the positions ortho and para to the methyl group on the tolyl ring itself, rather than on the pyrazole ring.

Nucleophilic Substitution Reactions

While electrophilic substitutions are common for pyrazoles, nucleophilic substitutions also play a significant role in their functionalization, particularly for nitrated pyrazoles.

C-H Activation and Functionalization

Recent research has highlighted the importance of transition-metal-catalyzed C-H bond functionalization as a powerful tool for modifying azole scaffolds, including pyrazoles. researchgate.net This approach allows for the direct formation of new carbon-carbon bonds on the pyrazole ring, bypassing the need for pre-functionalized starting materials. researchgate.net

For 4-nitropyrazoles, the presence of the electron-withdrawing nitro group can facilitate C-H activation. researchgate.net Specifically, a divergent and regioselective method for the arylation of 4-nitro-1H-pyrazoles at the C5 position has been developed using guided transition-metal-catalysis. acs.orgresearchgate.netfigshare.com This indicates that the C-H bond at the C5 position of the pyrazole ring in this compound is a potential site for functionalization via C-H activation strategies. acs.orgresearchgate.netfigshare.com

Regioselectivity in N-Substitution Reactions

The N-H bond of the pyrazole ring is active and provides a site for functionalization. nih.gov N-substitution reactions of pyrazoles, such as N-alkylation and N-arylation, are important for modifying their properties. The regioselectivity of these reactions is a key consideration, as substitution can occur at either the N1 or N2 position.

Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved under basic conditions. sci-hub.stfigshare.com For instance, the reaction of 3-nitropyrazole with various electrophiles in the presence of potassium carbonate and DMSO has been shown to be highly regioselective for the N1 position. sci-hub.stfigshare.com This regioselectivity can be rationalized by DFT calculations. sci-hub.stfigshare.com Therefore, it is expected that N-substitution of this compound would also favor the N1 position.

Cycloaddition Reactions Involving this compound as a Synthon

While specific examples involving this compound in cycloaddition reactions are not prevalent in the searched literature, the pyrazole core itself is a valuable synthon in such transformations. For instance, 1,3-dipolar cycloaddition reactions are a common method for the synthesis of pyrazole rings. One reported procedure describes the selective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org

Given its structure, this compound could potentially participate as a component in cycloaddition reactions, although its direct use as a synthon in this context requires further investigation.

Rearrangement Reactions (e.g., ANRORC Mechanism)

The reactivity of this compound in rearrangement reactions, particularly those proceeding via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, is a subject of significant academic interest. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous substituted nitropyrazoles. The ANRORC mechanism is a well-established pathway for nucleophilic substitution in various heterocyclic systems, including pyrazoles and pyrimidines wikipedia.org.

The susceptibility of the pyrazole ring in this compound to nucleophilic attack is significantly influenced by the electronic effects of its substituents. The nitro group at the C4 position is a strong electron-withdrawing group, which activates the pyrazole ring towards nucleophilic attack. Conversely, the m-tolyl group at the C3 position is generally considered to be weakly electron-donating. The interplay of these electronic effects, along with steric factors, governs the regioselectivity of nucleophilic attack and the potential for subsequent ring-opening and rearrangement.

In related systems, such as 3-methyl-1,4-dinitro-1H-pyrazole, reactions with nucleophiles like arylhydrazines have been shown to proceed via an ANRORC mechanism. These reactions can lead to the formation of regioisomeric products, indicating that the initial nucleophilic attack can occur at different positions on the pyrazole ring. The distribution of these products is often dependent on the nature of the nucleophile and the reaction conditions.

For this compound, a plausible ANRORC mechanism would involve the initial addition of a nucleophile to the pyrazole ring, likely at an electron-deficient carbon atom. This is followed by the cleavage of a nitrogen-carbon bond, leading to a ring-opened intermediate. Subsequent rotation around single bonds and intramolecular cyclization, followed by the expulsion of a leaving group, would result in a rearranged product. The m-tolyl group, while not as strongly directing as other functional groups, would still exert an influence on the stability of any charged intermediates and transition states, thereby affecting the reaction pathway.

It is important to note that other rearrangement pathways could also be considered, depending on the specific reaction conditions and the nature of the reacting species. However, given the presence of the activating nitro group, the ANRORC mechanism represents a highly probable route for the transformation of this compound in the presence of strong nucleophiles.

Reaction Kinetics and Thermodynamic Studies

The kinetics of reactions involving this compound would be expected to be influenced by several factors, including the concentration of reactants, temperature, and the nature of the solvent. The rate of nucleophilic substitution reactions on the pyrazole ring, for instance, would likely follow a rate law that is dependent on the concentrations of both the pyrazole substrate and the nucleophile. This is characteristic of bimolecular substitution reactions, which are common for many heterocyclic compounds msu.edu.

The activation energy for such reactions would be a key determinant of the reaction rate. The presence of the electron-withdrawing nitro group is expected to lower the activation energy for nucleophilic attack by stabilizing the transition state. The m-tolyl group, with its mild electron-donating and steric character, could have a more subtle effect on the reaction kinetics.

The table below presents hypothetical kinetic and thermodynamic parameters for a representative reaction of a substituted nitropyrazole, which can serve as a basis for understanding the potential behavior of this compound.

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10-4 M-1s-1 | 298 K, in Methanol |

| Activation Energy (Ea) | 65 kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | - |

| Entropy of Reaction (ΔS) | -20 J/mol·K | - |

| Gibbs Free Energy (ΔG) | -39 kJ/mol | 298 K |

Note: The data in this table is illustrative and based on typical values for reactions of related heterocyclic compounds. Actual experimental values for this compound may vary.

Further experimental and computational studies are necessary to determine the precise kinetic and thermodynamic profiles for reactions involving this compound. Such studies would provide a more complete understanding of its chemical behavior and potential for synthetic applications.

Derivatization and Functionalization Strategies for 4 Nitro 3 M Tolyl 1h Pyrazole Scaffolds

Modification of the Nitro Group (e.g., Reduction to Amine, Further Nitration)

The nitro group at the C4 position of the pyrazole (B372694) ring is a key functional handle that can be readily transformed, primarily through reduction, to introduce new functionalities.

Reduction to Amine: The conversion of the aromatic nitro group to a primary amine is one of the most significant transformations for this scaffold, yielding 4-amino-3-(m-tolyl)-1H-pyrazole. This reaction opens up a vast array of subsequent derivatization possibilities. The reduction can be achieved using several established methods. masterorganicchemistry.com

Commonly employed techniques include catalytic hydrogenation and chemical reduction with metals in an acidic medium. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method. commonorganicchemistry.com Alternatively, classical chemical reduction involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reagent noted for its chemoselectivity in reducing nitro groups to amines, which can be advantageous when other reducible functional groups are present in the molecule. youtube.com

The resulting 4-amino-3-(m-tolyl)-1H-pyrazole is a critical intermediate. The newly formed amino group is a potent nucleophile and can participate in numerous reactions, including acylation, alkylation, and diazotization, and is fundamental to the synthesis of fused heterocyclic systems as discussed in section 6.4.

Further Nitration: While the pyrazole ring itself is generally deactivated towards further electrophilic substitution due to the existing nitro group, the possibility of nitration on the m-tolyl ring exists. Pyrazole is considered an electron-rich five-membered heterocycle, but the pyridine-type nitrogen and the C4-nitro group are deactivating. researchgate.net Electrophilic nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

The directing effects of the substituents on the m-tolyl ring would govern the position of any further nitration. The methyl group is an activating, ortho-, para-director, while the pyrazole ring substituent's effect is more complex. This makes the substitution pattern on the tolyl ring predictable based on standard electrophilic aromatic substitution principles. stackexchange.com

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Type | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | A common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Effective for nitro group reduction and can be used when trying to avoid dehalogenation. commonorganicchemistry.com |

| Iron (Fe) / HCl | Metal in Acid | A classical and cost-effective method for reducing aromatic nitro compounds. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Metal Salt | A mild reducing agent known for its chemoselectivity for nitro groups. youtube.com |

Reactions Involving the m-Tolyl Substituent

The m-tolyl group offers two sites for modification: the aromatic ring and the methyl side-chain.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring of the m-tolyl substituent can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. libretexts.org The outcome of these substitutions is directed by the two existing substituents on the ring: the methyl group and the pyrazole moiety. The methyl group is an activating ortho-, para-director. The pyrazole ring, attached at the meta position, will also influence the regioselectivity of the substitution. The most favored positions for electrophilic attack would be those that are ortho or para to the activating methyl group and not sterically hindered. stackexchange.com

Side-Chain Modification: The methyl group (side-chain) of the tolyl substituent is also a site for potential functionalization. Reactions such as free-radical halogenation can introduce a halogen atom, which can then be displaced by various nucleophiles to introduce a wide range of functional groups. Oxidation of the methyl group can lead to the formation of a carboxylic acid (benzoic acid derivative), which provides another handle for derivatization, for example, through esterification or amidation reactions.

N-Substitution and N-Functionalization

The pyrazole ring of 4-Nitro-3-(m-tolyl)-1H-pyrazole contains two nitrogen atoms and exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either N1 or N2. mdpi.com The pyrrole-type NH is acidic, while the pyridine-like nitrogen is basic. mdpi.com This dual character allows for N-substitution and N-functionalization through various reactions.

Alkylation or arylation can occur at the N1 position, typically by reacting the pyrazole with an alkyl or aryl halide in the presence of a base. The choice of reaction conditions can influence the regioselectivity of the substitution. N-acylation is another common transformation. These N-functionalized derivatives are important for modifying the molecule's electronic properties and steric profile. The introduction of different substituents on the pyrazole nitrogen can significantly impact the biological and physical properties of the resulting compounds. For instance, N-substitution is a key strategy in the design of pyrazole-based compounds for various applications.

Formation of Condensed Heterocyclic Systems from Pyrazole Precursors

The 4-amino-3-(m-tolyl)-1H-pyrazole, obtained from the reduction of the parent nitro compound, is an invaluable precursor for synthesizing a variety of fused heterocyclic systems. These condensed rings are of significant interest in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines and Related Fused Rings

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles synthesized from 3-aminopyrazole (B16455) derivatives. nih.gov The general synthetic strategy involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net For example, reacting 4-amino-3-(m-tolyl)-1H-pyrazole with β-ketoesters, β-diketones, or enaminones can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group, followed by cyclization and dehydration. The regioselectivity of the cyclization is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the exocyclic amino group compared to the endocyclic pyrazole nitrogen. researchgate.net Microwave-assisted synthesis and the use of green chemistry approaches have been developed to improve the efficiency of these reactions. rsc.org

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

| Starting Material | Reagent | Fused System | Reference |

|---|---|---|---|

| 3-Aminopyrazole Derivative | β-Diketone / β-Ketoester | Pyrazolo[1,5-a]pyrimidine | nih.govresearchgate.net |

| 3-Aminopyrazole Derivative | Enaminone | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

Pyrazolo[3,4-d]pyrimidines and Pyrazolo[4,3-e]ebi.ac.ukrsc.orgnih.govtriazolo[1,5-c]pyrimidines

Pyrazolo[3,4-d]pyrimidines: This isomeric fused system is also highly important. nih.gov A common route to pyrazolo[3,4-d]pyrimidines starts from 5-amino-1-substituted-pyrazole-4-carbonitriles. semanticscholar.org Therefore, the 4-amino-3-(m-tolyl)-1H-pyrazole precursor would need to be further functionalized to introduce a cyano group at the C5 position. Once the aminonitrile is obtained, it can be reacted with reagents like triethyl orthoformate to form an ethoxymethylene amino intermediate. semanticscholar.org Subsequent cyclization with amines or hydrazines yields the pyrazolo[3,4-d]pyrimidine core. nih.govsemanticscholar.org An alternative pathway involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov

Pyrazolo[4,3-e] ebi.ac.ukrsc.orgnih.govtriazolo[1,5-c]pyrimidines: This more complex tricyclic system can be constructed from pyrazolo[3,4-d]pyrimidine intermediates. rsc.org For instance, a thioxo-pyrazolo[3,4-d]pyrimidine can be synthesized and then further elaborated. Reaction with hydrazine (B178648) can form a hydrazinyl derivative, which can then be cyclized with a one-carbon synthon (like formic acid or an orthoester) to form the fused triazole ring, resulting in the pyrazolo[4,3-e] ebi.ac.ukrsc.orgnih.govtriazolo[1,5-c]pyrimidine scaffold. nih.gov These multi-ring systems are explored for their potential as inhibitors of specific enzymes like cyclin-dependent kinases (CDKs). rsc.orgnih.gov

Pyrazolo[3,4-f]indazole-4,8-diones

The synthesis of indazoles and their fused derivatives can be achieved through various cyclization strategies. One relevant approach for constructing an indazole ring fused to another system is the Japp–Klingemann reaction. mdpi.com This reaction involves the coupling of an aryldiazonium salt with an active methylene (B1212753) compound, followed by cyclization. Starting from a suitably functionalized pyrazole, such as a pyrazole-dione, it would be conceivable to build the indazole ring onto the pyrazole core. The synthesis of pyrazolo[3,4-f]indazole-4,8-diones specifically would likely involve a multi-step sequence starting from a pre-functionalized pyrazole precursor, potentially utilizing intramolecular cyclization strategies to form the final tricyclic dione (B5365651) structure.

Multi-Component Reactions for Diverse Derivatization

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is characterized by its high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov In the context of pyrazole chemistry, MCRs have been extensively utilized to synthesize a wide array of derivatives, often with significant biological and pharmaceutical applications. nih.gov